2-Amino-4,5-difluorobenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

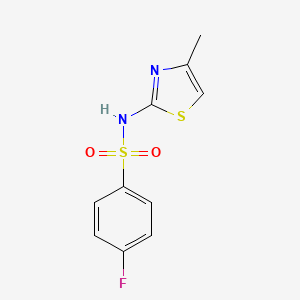

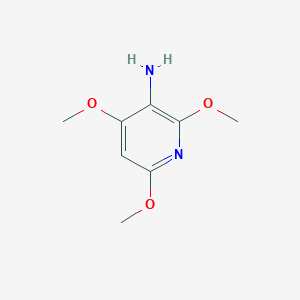

2-Amino-4,5-difluorobenzenesulfonamide is a chemical compound with the molecular formula C6H5F2N2O2S . It is also known as DFBSA or 4,5-DFBSA.

Molecular Structure Analysis

The molecular structure of 2-Amino-4,5-difluorobenzenesulfonamide consists of a benzene ring with two fluorine atoms, a sulfonamide group, and an amino group .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Amino-4,5-difluorobenzenesulfonamide include a molecular weight of 208.19 , and it appears as a powder . Its melting point is 129-130°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Large-Scale Synthesis: 2-Amino-4,5-difluorobenzenesulfonamide derivatives have been utilized in large-scale synthesis processes. For instance, Dragovich et al. (2008) described the efficient synthesis of 2-amino-5-methanesulfonylaminobenzenesulfonamide, a compound structurally related to 2-Amino-4,5-difluorobenzenesulfonamide, highlighting the feasibility of producing these compounds on a large scale with high yields (Dragovich et al., 2008).

Biological Activity and Applications

- Antitumor Properties: Sulfonamides, including 2-Amino-4,5-difluorobenzenesulfonamide derivatives, have been studied for their antitumor properties. Owa et al. (2002) evaluated compounds from sulfonamide-focused libraries in antitumor screens, finding that some derivatives exhibit potent cell cycle inhibition properties, which can be crucial in cancer therapy (Owa et al., 2002).

- Photosensitizers in Photodynamic Therapy: The derivatives of benzenesulfonamide, including those similar to 2-Amino-4,5-difluorobenzenesulfonamide, have been explored as photosensitizers in photodynamic therapy for cancer treatment. Pişkin et al. (2020) synthesized and characterized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, showing potential in photodynamic cancer therapy (Pişkin et al., 2020).

Chemical Interactions and Transformations

- Carbonic Anhydrase Inhibition: 2-Amino-4,5-difluorobenzenesulfonamide and its derivatives have been studied for their role in inhibiting carbonic anhydrase, an enzyme significant in various biological processes. Pala et al. (2014) synthesized novel benzene- and tetrafluorobenzenesulfonamide derivatives, finding them to be potent inhibitors of carbonic anhydrase isoforms, which has implications in medical and industrial applications (Pala et al., 2014).

Safety and Hazards

The safety information for 2-Amino-4,5-difluorobenzenesulfonamide indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Zukünftige Richtungen

While specific future directions for 2-Amino-4,5-difluorobenzenesulfonamide are not mentioned in the search results, it is noted that diazine alkaloids, which include compounds similar to 2-Amino-4,5-difluorobenzenesulfonamide, have a wide range of pharmacological applications . This suggests potential areas of future research and application for 2-Amino-4,5-difluorobenzenesulfonamide.

Wirkmechanismus

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Amino-4,5-difluorobenzenesulfonamide. Specific details about how these factors influence this compound are currently unknown .

Eigenschaften

IUPAC Name |

2-amino-4,5-difluorobenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2O2S/c7-3-1-5(9)6(2-4(3)8)13(10,11)12/h1-2H,9H2,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQSIISBSDXDVLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)S(=O)(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4,5-difluorobenzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-(1,1,2,2-Tetrafluoroethoxy)anilino]methylene}malononitrile](/img/structure/B2390013.png)

![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-3-phenylpropanamide](/img/structure/B2390015.png)

![2-amino-6-(2-(dimethylamino)ethyl)-4-(2-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2390019.png)

![2-(6-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2390021.png)

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isoxazole-5-carboxamide](/img/structure/B2390024.png)

![Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate](/img/structure/B2390025.png)

![2-Chloro-N-[[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl]propanamide](/img/structure/B2390032.png)

![2-hydroxy-N-isopentyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2390034.png)